N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
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Overview
Description
The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Scientific Research Applications
Pharmacokinetics and Cancer Treatment
- Compound 1, which includes a similar structure, was found to be a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for the treatment of cancer. However, its pharmacokinetics in mice indicated high clearance and short half-life, necessitating modifications to improve stability and efficacy (Teffera et al., 2013).
Synthesis and Antagonist Activity
- The synthesis of similar compounds with 5-HT2 antagonist activity is noted. These include various benzofurans and benzo[b]thiophenes, which were synthesized to explore their potential in neurotransmitter regulation (Watanabe et al., 1993).
Role in Compulsive Food Consumption
- Research on compounds structurally similar to the subject compound has been conducted to evaluate their effects in models of binge eating and compulsive food consumption in rats. These studies provide insights into the role of certain chemical receptors in such behaviors (Piccoli et al., 2012).
Development of COX2 Inhibitors
- Novel oxazines, including compounds structurally related to the query, have been synthesized and shown to specifically target cyclooxygenase 2 (COX2). This has implications for developing anti-inflammatory therapies (Srinivas et al., 2015).
Antimicrobial Activity
- Synthesis of derivatives with benzothiophen and benzoisothiazole structures have shown notable antimicrobial activity, particularly against certain bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Selective Agonists at Receptors
- Investigations into 2-pyridinemethylamine derivatives, structurally akin to the query compound, have led to the identification of selective and potent agonists at 5-HT1A receptors. These findings are significant for the development of new drugs with antidepressant potential (Vacher et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various protein targets, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets by binding to specific sites, altering the target’s conformation, and modulating its activity. This can result in changes to cellular processes and pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, inflammation, and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c22-15-11-14(5-6-16(15)23)25-20(29)19(28)24-12-13-7-9-27(10-8-13)21-26-17-3-1-2-4-18(17)30-21/h1-6,11,13H,7-10,12H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOCXWIUUSUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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